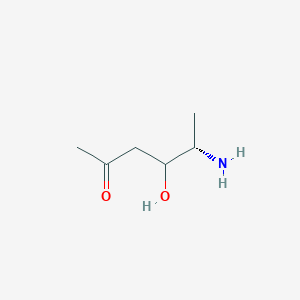

(5S)-5-amino-4-hydroxyhexan-2-one

Description

Properties

IUPAC Name |

(5S)-5-amino-4-hydroxyhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(8)3-6(9)5(2)7/h5-6,9H,3,7H2,1-2H3/t5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKZDKZEEIAVEI-ZBHICJROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(CC(=O)C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Overview of the Evidence

The provided materials are derived from a 2021 study titled "Mosaic Arrangement of the 5S rDNA in the Aquatic Plant Landoltia punctata" (Frontiers in Plant Science). Key findings include:

- 5S rDNA Structure: The 5S rDNA units in L. punctata consist of a conserved coding region (~120 bp) and a highly variable nontranscribed spacer (NTS) ranging from 151 to 524 bp. NTS sequences were classified into two major classes (I and II) based on subrepeat organization and regulatory motifs .

- Transcriptional Regulation : Class I NTSs contain 12-bp TC-rich subrepeats and predicted G-quadruplex (G4) structures, while Class II NTSs have shorter 9-bp repeats and distinct G4 patterns. These features may modulate 5S rRNA transcription .

- Evolutionary Dynamics : Unlike most plants, L. punctata exhibits a mosaic arrangement of 5S rDNA units, suggesting low homogenization due to weak concerted evolution .

- Copy Number: The 5S rDNA copy number in L. punctata is estimated at ~168 copies per genome, similar to related duckweed species (Spirodela spp.) .

Irrelevance to the Query

The query seeks a comparison of the chemical compound "(5S)-5-amino-4-hydroxyhexan-2-one" with structurally or functionally similar compounds. However:

Lack of Chemical Data: None of the evidence includes data on organic compounds, synthesis pathways, or physicochemical properties relevant to the target molecule.

: Mentions a corrected chemical name ("(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium"), but this is unrelated to the queried compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.